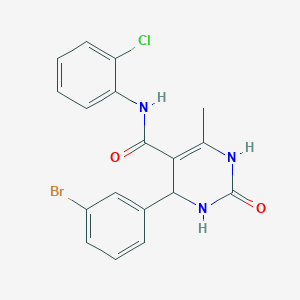

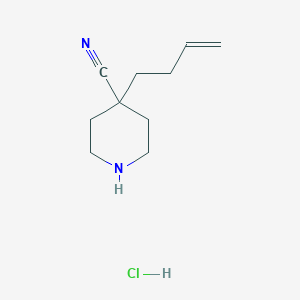

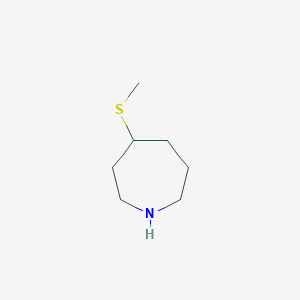

![molecular formula C23H27N3O4S B2669926 5-(4-甲基苄基)-7-(吗啉磺酰)-1,2,3,3a-四氢吡咯并[1,2-a]喹喔啉-4(5H)-酮 CAS No. 1042134-65-5](/img/structure/B2669926.png)

5-(4-甲基苄基)-7-(吗啉磺酰)-1,2,3,3a-四氢吡咯并[1,2-a]喹喔啉-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one” is a type of pyrrolo[1,2-a]quinoxalin-4(5H)-one . Pyrrolo[1,2-a]quinoxalin-4(5H)-ones have been synthesized from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid through ring opening and unexpected cyclization . They have been found to possess good antineoplastic activity .

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones has been achieved through a visible light-mediated process involving the ring opening and cyclization of aryl cyclopropanes . This operationally simple and catalyst-free methodology provides a green and efficient approach for the synthesis of these compounds . The scalability of the developed protocol has been demonstrated by a gram-scale synthesis and in vitro cytotoxicity assay .Molecular Structure Analysis

The molecular structure of pyrrolo[1,2-a]quinoxalin-4(5H)-ones is complex, involving a fused ring system. The quinoxaline core is an important chemical moiety that demonstrates a wide range of physicochemical and biological activities .Chemical Reactions Analysis

The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has recently attracted considerable attention . This review will focus on the recent achievements, mainly including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation and phosphonation of quinoxalin-2(1H)-ones .科学研究应用

神经精神和神经系统疾病治疗应用

一项研究描述了一类四环丁酰苯并哌啶酮,与所讨论的化学结构密切相关,显示出与血清素 5-HT(2A) 和多巴胺 D2 受体强大的结合亲和力。以 ITI-007 为例的这些化合物显示出显著的抗精神病功效,突出了其治疗神经精神和神经系统疾病的潜力 (彭李等人,2014)。

抗癌活性

另一项关于新型合成马卡鲁胺类似物(与查询化合物在结构上相关)的研究显示出显著的体外和体内抗癌活性,尤其是对乳腺癌。这些化合物因其作为癌症治疗中的治疗剂的潜力而受到关注,表明喹喔啉衍生物在肿瘤学中的更广泛潜力 (王伟等人,2009)。

抗菌应用

一系列新型噻唑并吡嗪并入的四环喹诺酮(在结构复杂性上与所讨论的化合物相关)被合成,并显示出对革兰氏阳性菌和革兰氏阴性菌(包括耐甲氧西林金黄色葡萄球菌 (MRSA))的有效抗菌活性。这表明该化合物类别在开发新型抗菌剂方面具有潜力 (Y. 井上等人,1994)。

缓蚀

研究用于硫酸中 C40E 钢的 5-N-((烷基氨基)甲基)喹啉-8-醇类似物证明了良好的缓蚀性能,表明喹喔啉衍生物在与腐蚀防护相关的工业应用中的效用 (M. El Faydy 等人,2021)。

化学合成和药物开发

从喹啉前体合成吡咯并[4,3,2-de]喹啉,包括创建四环喹啉衍生物的方法,表明了这些化合物的化学多功能性。此类合成途径使开发新型药物和材料成为可能,强调了这些化合物在化学研究中的重要性 (D. 罗伯茨等人,1997)。

作用机制

While the specific mechanism of action for “5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one” is not mentioned in the search results, it is known that pyrrolo[1,2-a]quinoxalin-4(5H)-ones possess good antineoplastic activity . This suggests that they may interact with biological targets to inhibit the growth of cancer cells.

未来方向

The future directions for research into “5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications. Given their antineoplastic activity , these compounds could be of interest in the development of new cancer therapies. Additionally, the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups could be a promising area of future research .

属性

IUPAC Name |

5-[(4-methylphenyl)methyl]-7-morpholin-4-ylsulfonyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-17-4-6-18(7-5-17)16-26-22-15-19(31(28,29)24-11-13-30-14-12-24)8-9-20(22)25-10-2-3-21(25)23(26)27/h4-9,15,21H,2-3,10-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHWVWWMKAQUHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)N5CCCC5C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

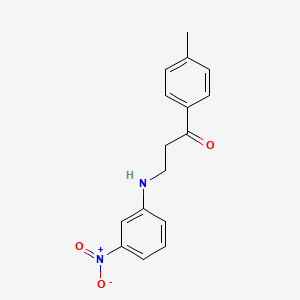

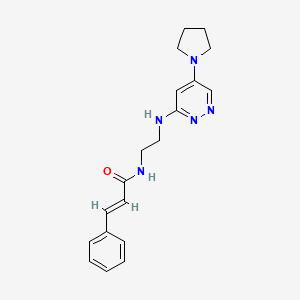

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2669846.png)

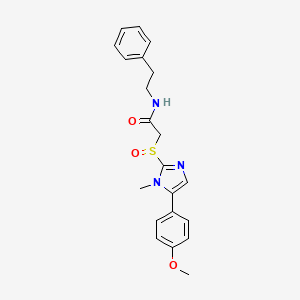

![N-(2,5-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2669848.png)

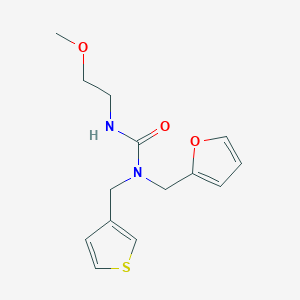

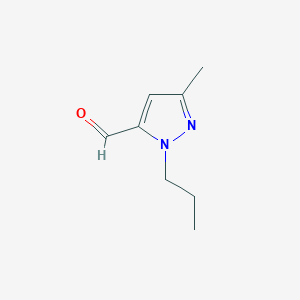

![N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2669849.png)

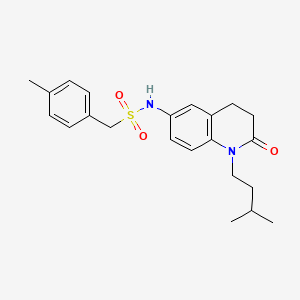

![4-[[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2669863.png)